molecular formula C15H12N2O4S B2392180 Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate CAS No. 919847-76-0

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2392180
CAS No.: 919847-76-0
M. Wt: 316.33
InChI Key: WYNUWADVJXEMBS-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an ethyl carboxylate group at position 3 and an isoxazole-5-carboxamido moiety at position 2. This structure combines aromatic and heterocyclic elements, which are often leveraged in medicinal chemistry for their bioactivity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-(1,2-oxazole-5-carbonylamino)-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-2-20-15(19)12-9-5-3-4-6-11(9)22-14(12)17-13(18)10-7-8-16-21-10/h3-8H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNUWADVJXEMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the benzo[b]thiophene moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that compounds with benzo[b]thiophene structures exhibit significant antimicrobial properties. Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus. Studies indicate that derivatives of this compound can achieve minimal inhibitory concentrations comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

1.2 Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been a focus of research. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. The dual functionality from the isoxazole and benzo[b]thiophene components enhances its biological activities compared to simpler analogs.

1.3 Anticancer Potential
Recent investigations into the anticancer properties of isoxazole derivatives have indicated that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle checkpoints. This positions it as a promising lead compound in cancer therapy research .

Synthetic Applications

2.1 Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex chemical entities. Its unique structure allows for further functionalization through various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the development of novel compounds with tailored properties .

2.2 Material Science
In materials science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. Its stability and reactivity make it suitable for applications in coatings and composites.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have revealed insights into how modifications affect potency and selectivity towards specific biological targets.

Compound Name Structural Features Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateLacks isoxazole; simpler structureModerate antimicrobial activity
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains methylamino groupEnhanced cytotoxicity against cancer cells
Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexane ring; alters lipophilicityImproved bioavailability

Mechanism of Action

The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to modulate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Isoxazole vs. Piperidine/Azole Groups: The isoxazole moiety in the target compound may offer distinct hydrogen-bonding interactions compared to YH001’s piperidine group, which could influence target selectivity . Antimicrobial vs. Anticancer: Phenylamino and imidazo-triazolyl substituents () correlate with antimicrobial activity, while bulky hydrazono or benzoylphenyl groups () are linked to anticancer effects .

Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, analogs provide insights:

  • Lipophilicity : Ethyl carboxylate groups enhance solubility, whereas aromatic substituents (e.g., benzylidene in ) increase lipophilicity, affecting membrane permeability .
  • Bioactivity :
    • YH001’s efflux pump inhibition suggests benzo[b]thiophene derivatives can interfere with bacterial resistance mechanisms .
    • Anticancer compounds () with bulky substituents likely induce apoptosis via topoisomerase inhibition, a mechanism common to thiophene derivatives .

Biological Activity

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and potential therapeutic applications based on recent research findings.

Compound Overview

  • Chemical Structure : The compound features an isoxazole moiety linked to a benzo[b]thiophene framework, which contributes to its unique biological properties.
  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : Approximately 253.33 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring and subsequent carboxamide formation. The synthetic routes often utilize metal-free conditions, enhancing the compound's appeal for pharmaceutical applications .

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antitumor Activity

Recent studies have demonstrated that this compound possesses significant antitumor properties. In vitro evaluations showed that it effectively inhibited the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231), with IC50 values ranging from 23.2 to 49.9 μM . The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways, such as the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. Isoxazole derivatives are known to interact with GABA receptors, suggesting that this compound may modulate neurotransmission and offer therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Properties

Research indicates that compounds with similar structures have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of both isoxazole and benzo[b]thiophene moieties enhances its pharmacological profile compared to simpler analogs. Table 1 summarizes key structural analogs and their respective biological activities:

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructureLacks isoxazole; simpler structureModerate cytotoxicity
Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructureContains methylamino groupEnhanced neuroprotective effects
Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructureCyclohexane ring; alters lipophilicityImproved anti-inflammatory activity

Case Studies

  • Breast Cancer Study : A study evaluated the efficacy of this compound against MDA-MB-231 cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with the Gewald reaction to construct the thiophene core. For example, ethyl cyanoacetate reacts with sulfur and ketones under basic conditions (e.g., triethylamine) to form 2-aminothiophene derivatives . Subsequent functionalization includes coupling the isoxazole-5-carboxamido group via amidation or nucleophilic substitution. Intermediates are characterized using HPLC for purity, NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions and aromaticity of the thiophene and isoxazole rings.
  • X-ray crystallography : For unambiguous determination of the three-dimensional conformation and hydrogen-bonding patterns (using SHELXL for refinement) .
  • FT-IR : To confirm functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during amidation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation while minimizing side reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of reactive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., the isoxazole group’s electron-withdrawing effects) .
  • Metabolic stability : Use LC-MS to assess compound degradation in biological matrices .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Disorder in flexible groups : The ethyl ester or isoxazole moieties may require constrained refinement in SHELXL .
  • Twinned crystals : Use PLATON to detect twinning and apply twin-law corrections during refinement .
  • Weak diffraction : Optimize crystallization conditions (e.g., mixed solvents like DCM/hexane) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient isoxazole ring directs nucleophilic attack to the 5-position, while the thiophene’s sulfur atom stabilizes transition states via resonance. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. How do structural modifications (e.g., substituent variations) influence its pharmacokinetic properties?

  • LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl) improves solubility but may reduce membrane permeability.
  • Metabolic sites : Fluorine substitution at the benzothiophene ring slows oxidative metabolism, as shown in analogs .
  • Bioisosteric replacements : Replacing the ester with a carbamate group enhances metabolic stability .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Screens potential targets (e.g., kinase enzymes) by fitting the compound into active sites.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .

Q. How are toxic byproducts managed during large-scale synthesis?

  • Byproduct identification : GC-MS monitors volatile impurities, while preparative HPLC isolates non-volatile residues.
  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. What strategies ensure regioselective functionalization of the benzo[b]thiophene scaffold?

  • Directed ortho-metalation : Use LDA to deprotonate specific positions for halogenation or coupling.
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) during multi-step synthesis .

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